2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide
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Overview
Description
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide is a chemical compound with the empirical formula C10H16ClNO It is known for its unique structure, which includes a chloro group, a cyclohexenyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide typically involves the reaction of isonicotinic acid with 2-chloroethylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide
- 2-(1-cyclohexenyl)cyclohexanone
Uniqueness
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide is unique due to its isonicotinamide moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different functional groups or structural features.
Properties
Molecular Formula |
C14H17ClN2O |
---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H17ClN2O/c15-13-10-12(7-9-16-13)14(18)17-8-6-11-4-2-1-3-5-11/h4,7,9-10H,1-3,5-6,8H2,(H,17,18) |
InChI Key |
JZRWDWKYXVFMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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